molecular formula C23H25N5O2 B2675408 8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-56-7

8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2675408
CAS No.: 946279-56-7
M. Wt: 403.486
InChI Key: VHTSNNMTNSLZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other reagents that undergo cyclization and condensation reactions to form the imidazo[2,1-c][1,2,4]triazine core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the processes are scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Pyrazolo[3,4-d]pyrimidines
  • Triazolo[4,3-a]pyridines

Uniqueness

8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide stands out due to its unique structural features and diverse biological activities. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-8-12-19(13-9-16)27-14-15-28-22(30)20(25-26-23(27)28)21(29)24-17(2)10-11-18-6-4-3-5-7-18/h3-9,12-13,17H,10-11,14-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTSNNMTNSLZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.